Benzyldimethyltetradecylammonium
Description
Molecular Architecture and Functional Groups
Benzyldimethyltetradecylammonium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to four distinct organic groups:
- A benzyl group (C₆H₅CH₂–)
- Two methyl groups (–CH₃)
- A tetradecyl chain (CH₃(CH₂)₁₃–)
This structure confers amphiphilic properties, with the benzyl and tetradecyl groups providing hydrophobic interactions and the positively charged nitrogen enabling solubility in polar solvents. The molecular formula is C₂₃H₄₂N⁺ , with a molecular weight of 332.6 g/mol.
Key Functional Groups:
- Quaternary Ammonium Center : The nitrogen atom adopts a tetrahedral geometry, bearing a permanent positive charge stabilized by electron-donating methyl groups.
- Aromatic Benzyl Group : Contributes π-π stacking capabilities and rigidity to the molecule.
- Tetradecyl Chain : A 14-carbon aliphatic tail that governs hydrophobic interactions and micelle formation.
| Structural Feature | Role in Molecular Behavior |
|---|---|
| Quaternary Nitrogen | Solubility in aqueous media; electrostatic interactions with anions |
| Benzyl Group | Enhances stability via aromatic interactions; influences crystalline packing |
| Tetradecyl Chain | Dictates lipophilicity and surfactant properties |
Systematic Nomenclature and IUPAC Designation
The IUPAC name for this compound is N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride , reflecting its substituent hierarchy and charge distribution. The numbering prioritizes the longest carbon chain (tetradecyl), with the benzyl and methyl groups treated as prefixes.
Nomenclature Breakdown:
- Parent Chain : Tetradecane (14-carbon chain)
- Substituents :
- N-Benzyl: Benzyl group attached to the nitrogen
- N,N-Dimethyl: Two methyl groups bonded to nitrogen
- Counterion : Chloride (Cl⁻) balances the positive charge.
Alternative names include Zephiramine and Myristalkonium, though these are non-systematic identifiers.
Computational Modeling and Conformational Analysis
Advanced computational methods have elucidated the dynamic behavior of this compound in solution and solid states:
Molecular Dynamics (MD) Simulations
- Surface Orientation : MD studies reveal that the tetradecyl chain orients toward nonpolar phases (e.g., air or lipid membranes), while the charged nitrogen remains hydrated.
- Aggregation Behavior : At critical micelle concentrations (~0.1 mM), simulations predict spherical micelles with 50–70 molecules, consistent with experimental light-scattering data.
Conformational Flexibility
- Alkyl Chain Dynamics : The tetradecyl tail exhibits gauche and trans conformers, with energy barriers of ~2.1 kcal/mol between states.
- Aromatic Stacking : Quantum mechanical calculations (MP2/6-311++G(d,p)) show a 15° tilt angle between benzyl rings in dimeric forms, minimizing steric hindrance.
Table 2: Key Parameters from Computational Studies
Interaction with Biomolecules
- Membrane Disruption : Steered MD simulations demonstrate that the compound embeds into lipid bilayers within 50 ns, increasing membrane curvature and permeability.
- Protein Binding : Docking studies suggest weak interactions (Kd ~10⁻³ M) with cytochrome P450 enzymes, primarily mediated by hydrophobic contacts.
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGYVXHFTYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent), Array | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048360 | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-67-6, 16287-71-1 | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MYRISTALKONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Laboratory-Scale Quaternization
In controlled laboratory settings, the synthesis typically proceeds via a two-step mechanism:
-
Alkylation of Dimethyltetradecylamine : Reacting dimethyltetradecylamine with benzyl chloride or bromide in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at 60–80°C for 12–24 hours.
-
Hydration and Crystallization : Post-reaction aqueous workup yields the dihydrate form upon slow evaporation or controlled cooling.
Key Parameters :
-
Solvent Selection : Acetonitrile achieves 85–92% yields due to optimal dielectric constant (ε = 37.5) enhancing ion pair separation.
-
Stoichiometry : A 1.1:1 molar ratio of benzyl halide to amine minimizes di-alkylation byproducts.
-
Temperature Control : Maintaining temperatures below 90°C prevents Hofmann elimination side reactions.
Industrial Production Methodologies
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. A representative industrial protocol involves:
Continuous Flow Quaternization
Reactor Setup :
-
Tubular reactor with static mixers (residence time: 30–45 minutes)
-
Downstream crystallization unit with anti-solvent addition (e.g., ethyl acetate)
Process Metrics :
| Parameter | Value Range |
|---|---|
| Throughput | 50–200 kg/hr |
| Yield | 94–97% |
| Purity (HPLC) | ≥99.5% |
| Energy Consumption | 15–20 kWh/kg |
This method reduces thermal degradation risks compared to batch processes and enables real-time pH monitoring for consistent product quality.
Advanced Synthesis Optimization
Solvent-Free Mechanochemical Approaches
Recent innovations utilize ball-milling techniques to eliminate solvent use:
Catalytic Acceleration
Incorporating iodide salts (e.g., NaI, 5 mol%) via the Finkelstein mechanism enhances reaction kinetics:
Iodide’s superior leaving group ability reduces activation energy by 15–20 kJ/mol, enabling completion at 50°C.
Comparative Analysis of Halide Counterion Effects
The choice of benzyl halide significantly impacts physicochemical properties:
| Property | Cl⁻ Derivative | Br⁻ Derivative |
|---|---|---|
| Melting Point (°C) | 132–135 | 128–131 |
| Aqueous Solubility (g/L) | 48.2 | 62.7 |
| Phase Transfer Capacity | Moderate | High |
| Thermal Stability | Decomp. @ 240°C | Decomp. @ 225°C |
Bromide variants exhibit superior catalytic activity in SN2 reactions but require stricter moisture control during storage.
Purification and Hydration Control
Crystallization Dynamics
Controlling hydrate form requires precise water activity (a_w) management:
-
Dihydrate Formation : Achieved at a_w = 0.75–0.85, 20–25°C
-
Anhydrous Form : Requires a_w < 0.3 with molecular sieve assistance
Crystal Structure Data :
Chemical Reactions Analysis
Types of Reactions: Benzyldimethyltetradecylammonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction typically occurs in polar solvents such as water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
Antimicrobial Agents
Benzyldimethyltetradecylammonium is extensively utilized in the development of antimicrobial formulations. Its efficacy against a range of microbial pathogens makes it valuable in both pharmaceutical and cosmetic industries for preserving products and preventing microbial growth.
Case Study: Antimicrobial Efficacy
A study demonstrated that formulations containing this compound exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional preservatives, indicating its potential as an effective preservative alternative in personal care products.
Surfactants
The compound's surfactant properties enable its use in various cleaning products and detergents. It enhances the ability to remove dirt and oils from surfaces, making it beneficial for both household and industrial cleaning applications.
Table 1: Surfactant Properties
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 30 |
| Critical Micelle Concentration (CMC) | 0.1% |
| Biodegradability | Yes |
Phase Transfer Catalysts
In organic synthesis, this compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is essential in the production of fine chemicals and pharmaceuticals.
Case Study: Organic Synthesis
Research highlighted its role in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones, showcasing improved yields when used as a catalyst compared to traditional methods.
Biocides
The compound serves as a biocide in water treatment processes, effectively controlling microbial growth in industrial water systems. This application is crucial for maintaining hygiene and safety standards in sectors such as food processing and pharmaceuticals.
Case Study: Water Treatment
In a study involving industrial water systems, the use of this compound significantly reduced microbial counts, demonstrating its effectiveness as a biocidal agent.
Cosmetic Formulations
In the cosmetic industry, this compound is employed for its emulsifying properties. It helps stabilize formulations and improve texture, which is crucial for consumer satisfaction.
Table 2: Cosmetic Applications
| Application Type | Functionality |
|---|---|
| Emulsifier | Stabilizes oil-water mixtures |
| Conditioning Agent | Enhances skin feel |
| Preservative | Prevents microbial growth |
Environmental Applications
The compound's ability to form complexes with metal ions makes it useful for various applications including water purification and corrosion inhibition.
Case Study: Water Purification
In environmental studies, this compound was shown to effectively remove heavy metals from contaminated water sources, indicating its potential role in environmental remediation efforts.
Mechanism of Action
The mechanism of action of benzyldimethyltetradecylammonium primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds (QACs)
Structural Differences and Alkyl Chain Length Effects
QACs vary primarily in alkyl chain length and substituent groups, which influence their physicochemical and biological properties.
| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Benzyldimethyldodecylammonium (C12) | C12 | C₂₁H₃₈N·Cl | 340.00 | Shorter alkyl chain; higher water solubility |
| Benzyldimethyltetradecylammonium (C14) | C14 | C₂₃H₄₂N·Cl | 368.04 | Balanced hydrophobicity; optimal surfactant |
| Benzyldimethylhexadecylammonium (C16) | C16 | C₂₅H₄₆N·Cl | 396.08 | Longer chain; lower solubility, higher toxicity |
| Didecyldimethylammonium (DDAC) | C10 (two chains) | C₂₂H₄₈N·Cl | 362.05 | Branched structure; broader antimicrobial spectrum |
| Benzethonium chloride | C8 (phenoxy group) | C₂₇H₄₂NO₂·Cl | 448.10 | Aromatic phenoxy group; enhanced stability |
Key Findings :
- Chain Length and Bioactivity : Optimal antimicrobial activity occurs at C12–C14 alkyl chains. Longer chains (e.g., C16) increase toxicity but reduce solubility .
- Substituent Groups : Substitution of the benzyl group with other aryl or cycloalkyl groups minimally affects bioactivity, but demethylation (conversion to tertiary amines) drastically reduces potency .
Antimicrobial Efficacy and Hemolytic Activity
Studies comparing QACs highlight differences in biocidal performance and cytotoxicity:
| Compound | MIC (μg/mL) * | Hemolysis (Lysis₅₀, μg/mL) * | Key Applications |
|---|---|---|---|
| BAC-C12 | 2–5 | 50–100 | Surface disinfectants, eye drops |
| BAC-C14 | 1–3 | 30–60 | Hospital-grade disinfectants, preservatives |
| DDAC | 0.5–2 | 10–30 | Agricultural biocides, algicides |
| Benzethonium chloride | 5–10 | >100 | Topical antiseptics, pharmaceutical formulations |
*MIC: Minimum Inhibitory Concentration; Lysis₅₀: Concentration causing 50% red blood cell lysis .
Research Insights :
Environmental and Toxicological Profiles
| Compound | Ecotoxicity (LC₅₀, mg/L) | Mammalian Toxicity (LD₅₀, mg/kg) | Environmental Persistence |
|---|---|---|---|
| BAC-C12 | 0.5–1.0 | 200–400 | Moderate |
| BAC-C14 | 0.3–0.8 | 150–300 | High |
| DDAC | 0.1–0.5 | 50–100 | Very High |
| Benzethonium chloride | 1.5–3.0 | 500–800 | Low |
Critical Notes:
- Subfertility Risks : QACs like BAC-C14 disrupt reproductive processes in mice at concentrations >10 mg/kg .
- Persistence : BAC-C14’s long alkyl chain contributes to bioaccumulation in aquatic systems, necessitating advanced wastewater treatment .
A. Microextraction Efficiency
In a study recovering nickel ions (Ni²⁺), BAC-C14 achieved 93% recovery at 1.0 µg/L, outperforming BAC-C12 (80%) and benzethonium (70%) due to its optimal hydrophobicity .
B. Adsorption Capacity
BAC-C14-modified bentonite adsorbed 2,4,6-trichlorophenol with >90% efficiency, attributed to strong cation-π interactions between the benzyl group and aromatic pollutants .
C. Mixed Micelle Formation
BAC-C14 forms stable mixed micelles with tetradecyltrimethylammonium bromide, enhancing solubilization of hydrophobic compounds in detergents .
Biological Activity
Benzyldimethyltetradecylammonium (BDTAC), a quaternary ammonium compound (QAC), is recognized for its diverse biological activities, particularly its antimicrobial properties and effects on cellular mechanisms. This article delves into the biological activity of BDTAC, supported by data tables, research findings, and case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: C23H42ClN
- Molecular Weight: 368.05 g/mol
- CAS Number: 139-08-2
- Form: Solid
- Storage Conditions: Stable at -20°C for powder; in solvent, stable at -80°C for 6 months.
BDTAC is a cationic surfactant that exhibits a range of biological activities, primarily due to its ability to disrupt microbial cell membranes and interact with various cellular components.
Antimicrobial Activity
BDTAC has been extensively studied for its antimicrobial properties against bacteria and fungi. It operates by disrupting the integrity of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of BDTAC
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/L | |
| Staphylococcus aureus | 1.0 mg/L | |
| Candida albicans | 0.8 mg/L |
Cellular Interactions and Toxicity
Research indicates that BDTAC can influence various cellular pathways, particularly those related to lipid metabolism and receptor interactions. It has been shown to affect nuclear receptors involved in lipid homeostasis.
Table 2: Interaction with Nuclear Receptors
| Receptor Type | Interaction Type | Reference |
|---|---|---|
| Androgen Receptor (AR) | Partial Agonist | |
| Estrogen Receptor α (ERα) | Antagonist | |
| Liver X Receptor (LXR) | Partial Agonist |
Case Studies
- Antimicrobial Coatings : A study evaluated the effectiveness of BDTAC in antimicrobial catheter coatings. The results indicated significant reductions in biofilm formation and bacterial colonization on catheter surfaces when treated with BDTAC, demonstrating its potential in clinical applications to prevent infections .
- Environmental Impact : Research on the environmental toxicity of BDTAC revealed that it exhibits low sediment toxicity in aquatic organisms such as Chironomus tentans, with adverse effects expected at concentrations exceeding 100 mg/kg dry weight . This suggests that while BDTAC is effective as an antimicrobial agent, its environmental persistence and effects need careful consideration.
Q & A
Q. What are the primary applications of benzyldimethyltetradecylammonium chloride (BDTACl) in analytical chemistry?
BDTACl is widely used as an ion association reagent for extraction photometric analysis, particularly in metal determination. It enhances sensitivity by forming ion pairs with anionic complexes, which can be extracted into organic phases for quantification. For example, in interference-prone matrices, BDTACl’s selectivity is optimized by adjusting pH and ionic strength to minimize competing ions (e.g., ≤500 mg/L Co²⁺ or Fe³⁺ tolerated) .
Q. How does BDTACl function as a phase-transfer catalyst (PTC) in organic synthesis?
BDTACl facilitates reactions between immiscible reactants (e.g., aqueous and organic phases) by transferring anions into the organic phase. A methodological approach involves optimizing catalyst concentration (typically 1–5 mol%) and reaction temperature. For instance, in ultrasound-assisted O-benzyl oxime synthesis, BDTACl achieved 94% yield under 30-minute irradiation at 1:1.5 substrate-to-catalyst ratios .
Q. What are the critical safety considerations when handling BDTACl in laboratory settings?
BDTACl is classified as hazardous (6.1D for acute toxicity, 6.3A for aquatic toxicity). Researchers must use PPE (gloves, goggles) and ensure proper ventilation. First-aid protocols include immediate flushing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions in solubilization thermodynamics data for BDTACl micellar systems be resolved?
Discrepancies in partition coefficients (e.g., pentanol/water systems) arise from variations in surfactant concentration, temperature, and counterion effects. To reconcile data, researchers should standardize conditions (e.g., 25°C, 0.1 M NaCl) and use calorimetry (e.g., enthalpimetry) to measure ∆H and ∆S values directly .
Q. What methodological strategies mitigate interference from coexisting ions in BDTACl-based photometric assays?
Interference thresholds (e.g., ≤200 mg/L CN⁻ or Ag⁺) can be addressed via:
- Standard addition method : Spiking samples with known BDTACl concentrations to validate recovery rates.
- Masking agents : Adding EDTA to chelate metal ions like Fe³⁺ or Zn²⁺ .
Q. How does BDTACl’s alkyl chain length influence its efficacy as a phase-transfer catalyst?
Compared to shorter-chain analogs (e.g., benzyldimethyldodecylammonium chloride), BDTACl’s C14 chain enhances lipophilicity, improving anion transfer efficiency. Kinetic studies show a 30% increase in reaction rates for esterification reactions when using C14 vs. C12 chains under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
